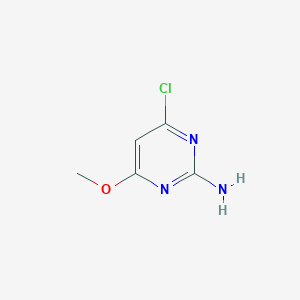

2-Amino-4-chloro-6-methoxypyrimidine

Descripción general

Descripción

2-Amino-4-chloro-6-methoxypyrimidine: is a halogenated heterocyclic compound with the molecular formula C5H6ClN3O and a molecular weight of 159.57 g/mol . It is a derivative of pyrimidine, which is a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-chloro-6-methoxypyrimidine typically involves the reaction of 2-amino-4,6-dichloropyrimidine with methanol in the presence of sodium methoxide . The reaction is carried out by adding 2-amino-4,6-dichloropyrimidine to a solution of methanol and sodium methoxide, followed by heating under reflux for several hours. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reaction vessels and optimized reaction conditions to ensure high yield and purity of the product .

Análisis De Reacciones Químicas

Types of Reactions: 2-Amino-4-chloro-6-methoxypyrimidine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom at position 4 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.

Oxidation and Reduction Reactions: These reactions may involve oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.

Major Products Formed:

Substitution Reactions: The major products formed are derivatives of this compound with different substituents at position 4.

Oxidation and Reduction Reactions: The products depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Chemistry: 2-Amino-4-chloro-6-methoxypyrimidine is used as a building block in the synthesis of various heterocyclic compounds. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the structure-activity relationships of pyrimidine derivatives. It is also employed in the synthesis of bioactive molecules with potential therapeutic applications .

Medicine: The compound is investigated for its potential use in the development of new drugs. Its derivatives have shown promise in the treatment of various diseases, including cancer and infectious diseases .

Industry: this compound is used in the production of herbicides and other agrochemicals. It is a key intermediate in the synthesis of chlorimuron-ethyl, a herbicide used to control broad-leaved weeds in soybean and maize .

Mecanismo De Acción

The mechanism of action of 2-Amino-4-chloro-6-methoxypyrimidine and its derivatives involves the inhibition of specific enzymes or receptors in biological systems. For example, in the case of herbicides, the compound inhibits the activity of acetolactate synthase, an enzyme involved in the biosynthesis of branched-chain amino acids in plants . This inhibition leads to the disruption of protein synthesis and ultimately the death of the target weeds .

Comparación Con Compuestos Similares

- 2-Amino-4-chloro-6-methylpyrimidine

- 2-Amino-4,6-dimethoxypyrimidine

- 4-Amino-5-chloro-2-methoxybenzoic acid

Comparison: 2-Amino-4-chloro-6-methoxypyrimidine is unique due to the presence of both an amino group and a methoxy group on the pyrimidine ring. This combination of functional groups imparts distinct chemical and biological properties to the compound. Compared to its analogs, such as 2-Amino-4-chloro-6-methylpyrimidine, the methoxy group in this compound enhances its solubility and reactivity in certain chemical reactions .

Propiedades

IUPAC Name |

4-chloro-6-methoxypyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN3O/c1-10-4-2-3(6)8-5(7)9-4/h2H,1H3,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFEYBTFCBZMBAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC(=N1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7073357 | |

| Record name | 2-Pyrimidinamine, 4-chloro-6-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7073357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | 2-Pyrimidinamine, 4-chloro-6-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

5734-64-5 | |

| Record name | 4-Chloro-6-methoxy-2-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5734-64-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pyrimidinamine, 4-chloro-6-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005734645 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5734-64-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28420 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Pyrimidinamine, 4-chloro-6-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Pyrimidinamine, 4-chloro-6-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7073357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Pyrimidinamine, 4-chloro-6-methoxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.977 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Q1: What is the significance of 2-amino-4-chloro-6-methoxypyrimidine in pharmaceutical research?

A1: this compound serves as a crucial building block in synthesizing various pharmaceuticals, notably anti-cancer medications [] and sulfonylurea herbicides, a class known for their broad-spectrum weed control []. Its versatility as a chemical intermediate makes it valuable in drug discovery and development.

Q2: How is this compound synthesized?

A2: Several methods exist for its synthesis. One approach involves a multi-step process starting with guanidine nitrate and diethyl malonate, ultimately yielding this compound through cyclization, chloridization, hydrolysis, and methoxylation []. Alternatively, it can be synthesized by reacting this compound with sodium thiomethylate [].

Q3: Can you elaborate on the application of this compound in herbicide development?

A3: This compound is a key precursor to sulfonylurea herbicides like chlorimuron-ethyl [, ]. These herbicides work by inhibiting acetolactate synthase (ALS), an enzyme essential for the biosynthesis of branched-chain amino acids in plants []. This inhibition leads to stunted growth and eventual death of susceptible weeds.

Q4: What are the environmental implications of using this compound-derived herbicides?

A4: While effective, herbicides like chlorimuron-ethyl, derived from this compound, can persist in the environment, posing risks to subsequent crops and ecological health []. Research focuses on bioremediation strategies, employing microorganisms like Irpex lacteus and specific bacterial consortia, to degrade these herbicides and minimize their environmental impact [, ].

Q5: Has the structure of this compound been characterized?

A5: Yes, it has been extensively studied using various spectroscopic methods. Data from Infrared (IR), Raman, Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV Vis) spectroscopy techniques have been used to elucidate its structure [].

Q6: What is known about the solubility of this compound?

A6: Research indicates that the solubility of this compound varies significantly depending on the solvent and temperature [, ]. These studies provide valuable insights for optimizing reaction conditions and developing formulations with improved bioavailability.

Q7: Are there analytical methods to quantify this compound?

A7: Yes, analytical techniques like High-Performance Liquid Chromatography coupled with Mass Spectrometry (LC-MS) are employed to identify and quantify this compound and its degradation products in various matrices [, ].

Q8: What are the applications of computational chemistry in understanding this compound?

A8: Computational methods, including molecular modeling, have been instrumental in studying this compound. These techniques help visualize the molecule's interactions with other molecules, such as enzymes, which is crucial for understanding its reactivity and designing novel derivatives with improved properties [].

Q9: Have any studies explored the structure-activity relationship (SAR) of this compound derivatives?

A9: Yes, researchers have synthesized derivatives like 2-[[[[(4-Methoxy-6-methylthio-2-pyrimidinyl)amino]carbonyl]amino]sulfonyl]benzoic acid methyl ester (C9908) []. These studies assess how structural modifications to the parent compound affect its herbicidal activity, potency, and selectivity against various weed species.

Q10: Are there alternative compounds to this compound for specific applications?

A10: While this compound is widely used, research continues to explore alternative starting materials for synthesizing similar compounds. For example, non-isocyanate routes have been investigated for preparing chlorimuron-ethyl []. These alternative approaches might offer advantages in terms of cost, yield, purity, and environmental impact.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.